(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide
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Overview
Description
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide is a chiral compound that belongs to the class of amides. It features a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a methoxy-methylated amide. This compound is of interest in organic synthesis and pharmaceutical research due to its potential biological activities and role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide typically involves the following steps:
Protection of the amino group: The amino group is protected using a Cbz (carbobenzyloxy) group to prevent unwanted reactions during subsequent steps.
Formation of the amide bond: The protected amino acid is then reacted with N-methoxy-N-methylamine to form the amide bond.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It could be used in the production of fine chemicals or as a precursor in the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzyl-amino)-N-methoxy-N-methylpropanamide: Lacks the Cbz protecting group.
(S)-2-(Benzyl-Cbz-amino)-N-methylpropanamide: Lacks the methoxy group.
(S)-2-(Benzyl-Cbz-amino)-N-methoxypropanamide: Lacks the N-methyl group.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide is unique due to the presence of both the Cbz protecting group and the methoxy-methylated amide, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical research.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-benzyl-N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-16(19(23)21(2)25-3)22(14-17-10-6-4-7-11-17)20(24)26-15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
WKQFFCJWDCIEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)OC)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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